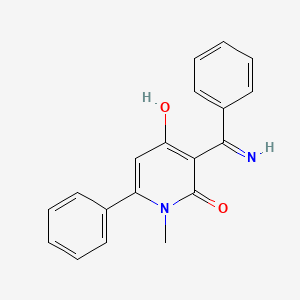
3-(alpha-Iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridinone
Cat. No. B1417406
Key on ui cas rn:
60986-58-5
M. Wt: 304.3 g/mol
InChI Key: WZKXUAOTZXJBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04158735
Procedure details


A mixture of 16.5 g. (0.0545 mole) of N-methyl-3,6-diphenyl-isoxazolo[4,5-c]pyridin-4(5H)-one, 330 ml. ethanol and 1.65 g. 10% palladium on carbon is hydrogenated at 50 psi and room temperature. The hydrogenation is ceased after 1 equivalent of hydrogen is absorbed (ca 2.5 hours). The mixture is treated with methylene chloride and the catalyst is removed by filtration. The solvents are removed in vacuo to a volume of ca 50 ml. and then ether is added, to precipitate solids which are removed by filtration to give 3-(α-iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridone, m.p. 238°-240° C. The above compound is dissolved in methanol and treated with sodium hydroxide solution to yield after evaporation the sodium salt of 3-(α-iminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridone.
Name
N-methyl-3,6-diphenyl-isoxazolo[4,5-c]pyridin-4(5H)-one
Quantity
0.0545 mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C[N:2]1[CH:17]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:5]2[C:6](=[O:16])[NH:7][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:9][C:4]=2[O:3]1.[H][H].[CH2:26](O)C>[Pd]>[NH:2]=[C:17]([C:5]1[C:6](=[O:16])[N:7]([CH3:26])[C:8]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:9][C:4]=1[OH:3])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1
|
Inputs


Step One
|
Name
|
N-methyl-3,6-diphenyl-isoxazolo[4,5-c]pyridin-4(5H)-one
|
|
Quantity
|
0.0545 mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1OC2=C(C(NC(=C2)C2=CC=CC=C2)=O)C1C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 16.5 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is hydrogenated at 50 psi and room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is absorbed (ca 2.5 hours)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture is treated with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst is removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents are removed in vacuo to a volume of ca 50 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
and then ether is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate solids which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are removed by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N=C(C1=CC=CC=C1)C=1C(N(C(=CC1O)C1=CC=CC=C1)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
